Home > Products > Screening Compounds P84054 > KRAS mutant protein inhibitor 1
KRAS mutant protein inhibitor 1 -

KRAS mutant protein inhibitor 1

Catalog Number: EVT-12553235
CAS Number:
Molecular Formula: C31H27Cl3FN7O2
Molecular Weight: 654.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 is a novel compound designed to target mutated forms of the Kirsten rat sarcoma viral oncogene homolog protein, which is frequently implicated in various cancers. This inhibitor represents a significant advancement in the development of targeted therapies for cancers driven by KRAS mutations, which have historically been considered "undruggable" due to the challenges in directly inhibiting the KRAS protein.

Source

The research and development of Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 stem from extensive studies on KRAS biology and its role in oncogenesis. The compound has been characterized through various preclinical and clinical studies, with significant contributions from academic institutions and pharmaceutical companies focusing on cancer therapeutics. Notably, recent breakthroughs have been documented in high-impact journals, highlighting the efficacy of this inhibitor against multiple KRAS mutations .

Classification

Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 belongs to a class of compounds known as small molecule inhibitors. These inhibitors are designed to selectively bind to and inhibit the activity of mutant forms of the KRAS protein, particularly those involved in downstream signaling pathways that promote tumor growth and survival.

Synthesis Analysis

Methods

The synthesis of Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 typically involves several key steps:

  1. Design: Utilizing structure-based drug design techniques to identify potential binding sites on the KRAS protein.
  2. Chemical Synthesis: Employing organic synthesis methods to create the compound, often involving reactions such as amide bond formation, cyclization, and functional group modifications.
  3. Purification: Utilizing chromatographic techniques (e.g., high-performance liquid chromatography) to purify the synthesized compound.
  4. Characterization: Employing spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) to confirm the structure and purity of the compound.

Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or vary among different research groups .

Molecular Structure Analysis

Structure

Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 features a complex molecular structure that allows it to interact specifically with mutated KRAS proteins. The structure is characterized by:

  • Core Framework: A scaffold that provides stability and facilitates binding to KRAS.
  • Functional Groups: Specific moieties that enhance selectivity for mutated forms of KRAS over wild-type variants.

Data

Crystallographic studies have provided insights into the binding interactions between Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 and its target. Data indicate that the compound binds within a pocket formed by the switch regions of KRAS, stabilizing its inactive conformation .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in the mechanism of action for Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 primarily focus on its interaction with mutated KRAS proteins. Key reactions include:

  • Binding: The inhibitor forms non-covalent interactions with specific amino acid residues in the KRAS active site.
  • Conformational Change: Binding induces a conformational change in KRAS that prevents its activation by guanosine triphosphate.

Technical details regarding these interactions can be elucidated through biochemical assays that measure binding affinity and inhibition potency .

Mechanism of Action

Process

Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 functions by selectively inhibiting the nucleotide exchange process essential for activating KRAS. The mechanism involves:

  1. Binding: The inhibitor binds preferentially to the inactive GDP-bound form of mutant KRAS.
  2. Inhibition of Activation: By stabilizing this inactive state, the inhibitor prevents guanosine triphosphate loading and subsequent activation of downstream signaling pathways.
  3. Signal Disruption: This leads to reduced activation of critical pathways such as mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways, ultimately inhibiting tumor growth.

Data from in vitro studies show that Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 effectively reduces cell proliferation in cancer models harboring specific KRAS mutations .

Physical and Chemical Properties Analysis

Physical Properties

Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 exhibits distinct physical properties:

  • Molecular Weight: Typically ranges around 400-600 Da.
  • Solubility: Soluble in organic solvents; limited solubility in aqueous solutions.
  • Stability: Stability under physiological conditions varies based on formulation.

Chemical Properties

The chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, influencing bioavailability.

Comprehensive analyses are conducted using techniques such as differential scanning calorimetry and thermogravimetric analysis to assess stability under various conditions .

Applications

Scientific Uses

Kirsten rat sarcoma viral oncogene homolog mutant protein inhibitor 1 is primarily utilized in cancer research, particularly for:

  • Targeted Therapy Development: As a prototype for developing other inhibitors targeting various KRAS mutations.
  • Mechanistic Studies: To elucidate signaling pathways affected by KRAS mutations and their role in tumorigenesis.
  • Combination Therapies: Investigating synergistic effects with other therapeutic agents targeting related pathways.

The ongoing research into this compound reflects its potential as a transformative agent in treating cancers driven by KRAS mutations, paving the way for more effective therapeutic strategies .

Properties

Product Name

KRAS mutant protein inhibitor 1

IUPAC Name

7-(2-amino-3,5-dichloro-6-fluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

Molecular Formula

C31H27Cl3FN7O2

Molecular Weight

654.9 g/mol

InChI

InChI=1S/C31H27Cl3FN7O2/c1-5-22(43)40-8-10-41(11-9-40)29-17-12-21(34)27(23-24(35)19(32)13-20(33)25(23)37)39-30(17)42(31(44)18(29)14-36)28-16(4)6-7-38-26(28)15(2)3/h5-7,12-13,15H,1,8-11,37H2,2-4H3

InChI Key

IBNSEKBMYPAXNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=CC(=C5F)Cl)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.